Methyl 2-sulfanylbutanoate
Description
Direct Synthesis Approaches
Direct synthesis aims to construct the target molecule from basic precursors in a highly convergent manner. This includes the formation of the ester linkage from the corresponding carboxylic acid or the introduction of the thiol group onto a butanoate backbone.
One of the most fundamental methods for synthesizing esters is the Fischer esterification reaction. google.comwikipedia.org This approach involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of methyl 2-sulfanylbutanoate, this translates to the reaction of 2-sulfanylbutanoic acid with methanol (B129727).
The reaction is an equilibrium process, and to achieve high yields, it is typically heated under reflux. google.com The use of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas, is crucial. The catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. byjus.com
The mechanism proceeds through several key steps:
Protonation of the carbonyl group of 2-sulfanylbutanoic acid.
Nucleophilic attack by methanol on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group, reforming the carbonyl double bond.
Deprotonation of the carbonyl oxygen to yield the final ester, this compound, and regenerate the acid catalyst.
To drive the equilibrium towards the product side, water is often removed as it is formed, or a large excess of one reactant (typically the more cost-effective methanol) is used. google.commasterorganicchemistry.com
| Reaction Component | Role | Example |
| Carboxylic Acid | Substrate | 2-Sulfanylbutanoic Acid |
| Alcohol | Reagent | Methanol |
| Catalyst | Protonates carbonyl | Concentrated H₂SO₄ |
| Condition | Increases reaction rate | Heat (Reflux) |
An alternative direct approach involves starting with a butanoate ester and introducing the sulfanyl (B85325) group at the α-position (the carbon atom adjacent to the ester's carbonyl group). This can be accomplished through either nucleophilic substitution or radical-based mechanisms.
The bimolecular nucleophilic substitution (Sₙ2) reaction provides a classic route for forming carbon-sulfur bonds. youtube.comgoogle.com This strategy requires a suitable butanoate ester substrate bearing a good leaving group at the α-position, such as methyl 2-bromobutanoate or methyl 2-chlorobutanoate. This α-halo ester is then treated with a nucleophilic sulfur source. youtube.comgoogle.commasterorganicchemistry.com
The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon from the side opposite to the leaving group (a "backside attack"). google.commasterorganicchemistry.com This single-step process involves a transition state where the carbon atom is pentacoordinate. youtube.com A key stereochemical outcome of the Sₙ2 reaction is the inversion of configuration at the chiral center, if applicable. google.com
Several sulfur nucleophiles can be employed:
Hydrosulfides: Sodium hydrosulfide (B80085) (NaSH) or ammonium (B1175870) hydrosulfide can be used to directly introduce the -SH group. Reactions are often performed in anhydrous alcoholic solvents like methanol to avoid side reactions. libretexts.org However, yields can sometimes be modest due to the reactivity of the thiol product. libretexts.org
Thiosulfates (Bunte Salts): A well-established method involves reacting an α-halo acid salt with an alkali metal thiosulfate (B1220275) (e.g., Na₂S₂O₃) to form an intermediate known as a Bunte salt. nih.gov This intermediate can then be hydrolyzed under acidic conditions to yield the α-mercapto acid or its corresponding ester. nih.gov This two-step process avoids the direct use of volatile and odorous thiols.
The effectiveness of the Sₙ2 reaction is sensitive to steric hindrance; it works best for primary and secondary halides. youtube.comgoogle.com Methyl 2-halobutanoates are secondary halides, making this a viable, though potentially competitive, pathway.
| Substrate | Nucleophile | Key Feature | Product (after workup) |
| Methyl 2-bromobutanoate | Sodium Hydrosulfide (NaSH) | Direct introduction of -SH | This compound |
| Methyl 2-bromobutanoate | Sodium Thiosulfate (Na₂S₂O₃) | Forms intermediate Bunte salt | This compound |
Modern organic synthesis has seen the emergence of powerful radical-based methods for C-S bond formation. One such approach is the visible-light-mediated decarboxylative thiolation of redox-active esters. This method allows for the conversion of a carboxylic acid into a free thiol. masterorganicchemistry.com
In this strategy, a butanoate derivative is first converted into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. Under irradiation with visible light and in the presence of a suitable sulfur source and a photocatalyst, the redox-active ester undergoes decarboxylation to generate an alkyl radical at the α-position. This radical is then trapped by a sulfur donor to form the desired thiol.
This transformation is advantageous due to its mild reaction conditions and high functional group tolerance. It provides a modern alternative to traditional ionic pathways for accessing free thiols from abundant carboxylic acid feedstocks. masterorganicchemistry.com
Indirect Synthesis via Precursor Modification
Indirect methods begin with a butanoate derivative that already contains a sulfur atom at the C2 position. The synthesis is completed by chemically transforming this existing sulfur moiety into the target sulfanyl group.
A common strategy in this category is the deprotection of a protected thiol. The thiol group is often masked during a synthesis to prevent unwanted side reactions, such as oxidation to disulfides. A frequently used protecting group is the acetyl group, which forms a thioacetate.
The synthesis would first involve preparing methyl 2-(acetylthio)butanoate, for example, via an Sₙ2 reaction between methyl 2-bromobutanoate and potassium thioacetate. The final step is the hydrolysis of the thioester to unveil the free thiol. This hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly used, employing reagents like sodium hydroxide (B78521) in an alcoholic solvent. The base attacks the carbonyl carbon of the thioester, leading to the cleavage of the C-S bond and formation of the thiolate anion, which is then protonated during workup to give this compound.
Another example is the hydrolysis of the aforementioned Bunte salts. The precursor, the S-alkylthiosulfate derivative of the butanoate ester, is transformed into the final thiol product via acid-catalyzed hydrolysis. nih.gov
| Precursor | Reagent(s) for Transformation | Reaction Type |
| Methyl 2-(acetylthio)butanoate | 1. NaOH, MeOH; 2. H₃O⁺ | Thioester Hydrolysis |
| S-(1-(methoxycarbonyl)propyl) thiosulfate (Bunte Salt) | H₂SO₄, H₂O | Bunte Salt Hydrolysis |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-4(8)5(6)7-2/h4,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZEJHJHUHZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms Involving Methyl 2 Sulfanylbutanoate
Nucleophilic Reactivity at the Thiol Group
The thiol group of methyl 2-sulfanylbutanoate is nucleophilic, a characteristic property of thiols. The sulfur atom can readily donate its lone pair of electrons to electrophiles. This reactivity is central to several important organic transformations.
Thiol-Ene Additions and Related Pericyclic Reactions
The thiol-ene reaction is a powerful and versatile method for carbon-sulfur bond formation, involving the addition of a thiol across a double bond (an "ene"). This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael-type addition.
Free-Radical Mechanism: In the presence of a radical initiator (e.g., AIBN) or upon UV irradiation, a thiyl radical (RS•) is generated from the thiol group of this compound. This radical then adds to an alkene. The addition typically proceeds in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon of the double bond. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain.
Key steps in the radical thiol-ene addition:
Initiation: Formation of a thiyl radical from this compound.
Propagation Step 1: Addition of the thiyl radical to an alkene to form a carbon-centered radical intermediate.
Propagation Step 2: Hydrogen abstraction from another molecule of this compound by the carbon-centered radical to yield the thioether product and a new thiyl radical.
Michael-Type Addition Mechanism: Alternatively, under basic or nucleophilic catalysis, the thiol group can be deprotonated to form a thiolate anion. This thiolate is a potent nucleophile that can add to electron-deficient alkenes (Michael acceptors) in a conjugate fashion. This pathway also results in an anti-Markovnikov addition product.
| Parameter | Radical Thiol-Ene Addition | Michael-Type Thiol-Ene Addition |
| Initiator/Catalyst | Radical initiators (e.g., AIBN, DMPA), UV light | Base (e.g., amines, phosphines), Nucleophiles |
| Key Intermediate | Thiyl radical (RS•) | Thiolate anion (RS⁻) |
| Regioselectivity | Anti-Markovnikov | Anti-Markovnikov |
| Alkene Substrate | Electron-rich and electron-poor alkenes | Electron-deficient alkenes (Michael acceptors) |
Conjugate Addition Reactions (e.g., Michael Additions)
The conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In this context, the thiol group of this compound, typically as its conjugate base (thiolate), acts as a Michael donor. The thiolate anion attacks the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor.
The mechanism involves the nucleophilic attack of the thiolate on the electrophilic β-carbon of the Michael acceptor. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-addition product. The use of a base is often required to generate the more nucleophilic thiolate from the thiol.
Generalized Michael Addition Mechanism:
Deprotonation: A base removes the acidic proton from the thiol group of this compound to form a thiolate anion.
Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting enolate intermediate is protonated (often by the conjugate acid of the base or a proton source added during workup) to give the final product.
Electrophilic Reactivity of the Ester Carbonyl
The ester functional group in this compound contains an electrophilic carbonyl carbon. This carbon is susceptible to attack by nucleophiles, leading to substitution reactions such as transesterification and hydrolysis.
Transesterification Mechanisms
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and methanol (B129727).
Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile (alkoxide, R'O⁻) is generated from the alcohol. This alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group (⁻OCH₃) to yield the new ester. The reaction is typically reversible, and an excess of the reactant alcohol is used to drive the equilibrium towards the products.
Acid-Catalyzed Transesterification: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The reactant alcohol, acting as a neutral nucleophile, then attacks the activated carbonyl carbon. Following a series of proton transfer steps, a tetrahedral intermediate is formed. This intermediate then eliminates methanol to form the new, protonated ester, which is subsequently deprotonated to regenerate the acid catalyst and give the final product.
| Catalyst | Mechanism Steps | Key Intermediate |
| Base (e.g., NaOR') | 1. Nucleophilic attack by alkoxide (R'O⁻). 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide (⁻OCH₃). | Tetrahedral alkoxide intermediate |
| Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol (R'OH). 3. Proton transfers. 4. Elimination of methanol (CH₃OH). 5. Deprotonation. | Protonated tetrahedral intermediate |
Hydrolysis Pathways (Acid- and Base-Catalyzed)
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. Similar to transesterification, this process can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses to expel methoxide (⁻OCH₃). The methoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This final acid-base step drives the reaction to completion.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The carbonyl oxygen is first protonated by an acid catalyst (like H₃O⁺), activating the ester towards nucleophilic attack by water. Water attacks the carbonyl carbon, and after proton transfers, a tetrahedral intermediate is formed. This intermediate then eliminates methanol, which is protonated and leaves. A final deprotonation step yields the carboxylic acid and regenerates the acid catalyst. To drive the equilibrium towards the hydrolysis products, a large excess of water is typically used.
Stereochemical Outcomes of Reactions Involving the α-Chiral Center
The α-carbon of this compound (the carbon atom bonded to both the thiol and the ester group) is a stereocenter. The stereochemical outcome of reactions involving this center is of significant interest.
Reactions that occur at the thiol or the ester carbonyl group without directly breaking bonds to the α-chiral center will generally proceed with retention of configuration . For instance, in thiol-ene additions, Michael additions, transesterification, and hydrolysis, the bonds to the chiral center remain intact throughout the reaction, and thus the original stereochemistry is preserved.
However, if conditions are employed that lead to the deprotonation of the α-hydrogen, racemization can occur. The resulting α-carbanion (enolate) is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers. Strong bases and elevated temperatures can promote this enolization and subsequent racemization. Therefore, maintaining the stereochemical integrity at the α-center during reactions requires careful selection of reaction conditions to avoid epimerization.
| Reaction Type | Typical Stereochemical Outcome at α-Center | Conditions Favoring Racemization |
| Thiol-Ene Addition | Retention | Not applicable (reaction is at the thiol group) |
| Michael Addition | Retention | Not applicable (reaction is at the thiol group) |
| Transesterification | Retention | Strong basic conditions, high temperatures |
| Hydrolysis | Retention | Strong basic conditions, high temperatures |
Mechanistic Studies of Functional Group Interconversions
The thiol group of this compound is susceptible to oxidation, and its conversion to other sulfur-containing functional groups like sulfides, sulfoxides, and sulfones is a key transformation.
Synthesis of Sulfides: The conversion of the thiol to a sulfide (B99878) (thioether) is typically achieved via an S-alkylation reaction. This process generally involves two steps:
Deprotonation: The thiol is treated with a base (e.g., sodium hydroxide) to deprotonate the acidic sulfhydryl proton, forming a highly nucleophilic thiolate anion. khanacademy.org
Nucleophilic Attack: The resulting thiolate then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide, displacing the halide and forming a new S-C bond. youtube.comkhanacademy.org This reaction proceeds with high efficiency and is a common method for preparing unsymmetrical sulfides.
Oxidation to Sulfoxides and Sulfones: Once a sulfide derivative of this compound is formed, it can be selectively oxidized. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.
Sulfoxide (B87167) Formation: Mild oxidizing agents are used to convert sulfides to sulfoxides. A common and effective reagent is hydrogen peroxide (H(_2)O(_2)). The reaction is often performed at or below room temperature to prevent over-oxidation to the sulfone. libretexts.org Other reagents like sodium periodate (B1199274) (NaIO(_4)) can also achieve this transformation. The mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the oxidant.
Sulfone Formation: The oxidation of a sulfide to a sulfone requires stronger oxidizing agents or more forcing conditions. Reagents such as excess hydrogen peroxide at elevated temperatures, potassium permanganate (B83412) (KMnO(_4)), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. organic-chemistry.org The oxidation from a sulfide directly to a sulfone is a straightforward and widely used synthetic route. jchemrev.com The mechanism is analogous to sulfoxide formation, but a second oxidation step occurs at the sulfur atom. It is important to note that the oxidation of a thiol directly can also yield sulfonic acids (RSO(_3)H) with powerful reagents. wikipedia.org
| Starting Material | Reagent | Product | Functional Group Formed |
| This compound | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) | Methyl 2-(alkylsulfanyl)butanoate | Sulfide (Thioether) |
| Methyl 2-(alkylsulfanyl)butanoate | Hydrogen Peroxide (H(_2)O(_2)), controlled | Methyl 2-(alkylsulfinyl)butanoate | Sulfoxide |
| Methyl 2-(alkylsulfanyl)butanoate | m-CPBA or excess H(_2)O(_2) | Methyl 2-(alkylsulfonyl)butanoate | Sulfone |
| This compound | Strong Oxidants (e.g., KMnO(_4)) | Methyl 2-sulfobutanoate | Sulfonic Acid |
Reductive cleavage, or desulfurization, of the S-C bond in this compound involves the removal of the sulfur atom and its replacement with hydrogen. This transformation is a powerful tool in organic synthesis, particularly for removing a thiol group that was used to direct or facilitate other reactions.
The most common method for this transformation is treatment with Raney Nickel. Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. The mechanism of Raney Nickel desulfurization is heterogeneous and complex, but it is generally understood to proceed through the following steps:
Adsorption: The sulfur atom of the thiol group is chemisorbed onto the surface of the nickel catalyst.
Hydrogenolysis: The catalyst, which is saturated with hydrogen, facilitates the cleavage of the carbon-sulfur bond.
Hydrogenation: The resulting carbon-centered radical or intermediate is then saturated with hydrogen atoms from the catalyst surface, forming a new C-H bond.
In the case of this compound, this process would cleave the C2-SH bond, resulting in the formation of methyl butanoate. This reaction effectively removes the sulfur functionality, leaving a simple alkyl chain. The process is typically irreversible and is often one of the final steps in a synthetic sequence.
Spectroscopic and Advanced Analytical Characterization of Methyl 2 Sulfanylbutanoate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For methyl 2-sulfanylbutanoate, the spectrum reveals distinct signals for each type of proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
The protons of the methyl ester group (-OCH₃) typically appear as a singlet, as they are not coupled to other protons. The proton attached to the carbon bearing the thiol group (α-proton) will present as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the thiol proton. The methylene protons (-CH₂-) will also show as a multiplet, coupled to both the α-proton and the terminal methyl protons. The terminal methyl group (-CH₃) of the butyl chain will appear as a triplet, coupled to the adjacent methylene protons. The thiol proton (-SH) itself often appears as a broad singlet, though its coupling can sometimes be resolved.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | ~3.7 | Singlet | N/A |
| -CH(SH)- | ~3.2-3.4 | Multiplet | - |
| -CH₂- | ~1.6-1.8 | Multiplet | - |
| -CH₃ (ethyl) | ~0.9-1.0 | Triplet | ~7.4 |
| -SH | ~1.5-2.0 | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield. The carbon atom bonded to the sulfur atom also experiences a significant downfield shift. The methyl carbon of the ester group and the carbons of the alkyl chain appear at characteristic upfield positions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~170-175 |
| -CH(SH)- | ~45-55 |
| -OCH₃ | ~50-55 |
| -CH₂- | ~25-30 |
| -CH₃ (ethyl) | ~10-15 |
Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei. libretexts.org
COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the α-proton and the methylene protons, and between the methylene protons and the terminal methyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connections between different parts of the molecule, such as the correlation between the methyl ester protons and the carbonyl carbon. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This can be used to confirm the three-dimensional structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Thiol (-SH): A weak absorption band for the S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹.
Ester (C=O, C-O): A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester is a prominent feature, usually appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. masterorganicchemistry.com
Alkyl Groups (C-H): The stretching vibrations of the C-H bonds in the alkyl parts of the molecule will appear in the region of 2850-3000 cm⁻¹. C-H bending vibrations are also observed at lower frequencies (around 1350-1470 cm⁻¹). libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiol | -SH Stretch | 2550-2600 | Weak |
| Ester | C=O Stretch | 1735-1750 | Strong, Sharp |
| Ester | C-O Stretch | 1000-1300 | Strong |
| Alkyl | C-H Stretch | 2850-3000 | Medium to Strong |
| Alkyl | C-H Bend | 1350-1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 134.20 g/mol . chemsrc.com
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.
Common fragmentation pathways for esters include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. youtube.commiamioh.edu For this compound, key fragments would be expected from the loss of the methoxy (B1213986) group (-OCH₃) or the ethyl group (-CH₂CH₃). The presence of sulfur can also lead to characteristic fragmentation patterns. The relative abundance of these fragments helps to piece together the structure of the original molecule. libretexts.orgchemguide.co.uklibretexts.org
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 134 | [M]⁺ (Molecular Ion) |
| 103 | [M - OCH₃]⁺ |
| 101 | [M - SH]⁺ |
| 75 | [CH(SH)C(O)OCH₃]⁺ |
| 59 | [C(O)OCH₃]⁺ |
Chromatographic Techniques for Purity and Separation
Chromatography is fundamental to the analysis of chemical compounds, enabling the separation of components within a mixture for subsequent identification and quantification.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are cornerstone techniques for assessing the purity of this compound. The choice between them often depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. gcms.cznih.govscispace.com Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. acs.orgresearchgate.netnih.gov For thioesters, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). researchgate.netnih.gov HPLC is particularly useful for analyzing less volatile derivatives or for monitoring reactions in solution. nih.gov
| Technique | Typical Stationary Phase | Typical Mobile Phase | Typical Detector |
| GC | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water Gradient | UV Detector, Mass Spectrometer (MS) |
This table provides illustrative examples of typical starting conditions for the chromatographic analysis of a small thioester like this compound.
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-forms). These enantiomers can have different biological activities. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. nih.govnih.gov
This separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and their separation into two distinct peaks. nih.gov Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this purpose. nih.gov The resulting chromatogram allows for the precise determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), which is a critical quality attribute.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a solid crystalline material. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and stereochemistry. wikipedia.org As this compound is a liquid at room temperature, it cannot be analyzed directly by this technique. A solid, crystalline derivative would first need to be synthesized. To date, no public crystal structure data is available for derivatives of this compound.
When a derivative of interest does not readily form high-quality single crystals suitable for X-ray diffraction, co-crystallization can be an effective strategy. This technique involves crystallizing the target molecule with a second, different molecule known as a "coformer." The two molecules arrange themselves in a highly ordered, repeating three-dimensional lattice, forming a co-crystal. This approach can overcome challenges with poor crystallization tendencies, allowing for the solid-state structural analysis of otherwise intractable compounds. There are currently no published co-crystallization studies involving derivatives of this compound.
Computational Chemistry and Theoretical Studies on Methyl 2 Sulfanylbutanoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and geometric configurations of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about electron distribution, molecular orbital energies, and the stability of different conformations.
The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller gap generally suggests higher reactivity. nih.gov
For Methyl 2-sulfanylbutanoate, the presence of sulfur and oxygen atoms with lone pairs of electrons is expected to significantly influence the HOMO. The sulfur atom, being less electronegative than oxygen, generally has higher energy lone pairs, which would likely contribute significantly to the HOMO. The LUMO is expected to be localized around the carbonyl group (C=O), which is a common electron-accepting moiety in esters.
The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. In this compound, the electronegative oxygen and sulfur atoms would be sites of negative potential, while the hydrogen atoms would be regions of positive potential. nih.gov
Table 1: Predicted Frontier Orbital Characteristics of this compound
| Orbital | Predicted Primary Atomic Contribution | Role in Reactivity |
|---|---|---|
| HOMO | Sulfur (S) and Oxygen (O) lone pairs | Electron donation, nucleophilic character |
Note: This table is based on general principles of organic electronic structure. Specific energy values would require dedicated quantum chemical calculations.
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and their relative energies. For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers. The relative stability of these conformers is governed by a combination of steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding.
Table 2: Key Rotatable Bonds and Potential Conformational Influences in this compound
| Bond | Description | Expected Influence on Conformation |
|---|---|---|
| C-S | Rotation around this bond will alter the position of the sulfanyl (B85325) group relative to the rest of the molecule. | Steric interactions between the sulfanyl hydrogen and the butanoyl chain will be a factor. |
| C-C (in butanoyl chain) | Rotations will lead to gauche and anti conformations of the alkyl chain. | The anti-conformation is generally lower in energy. youtube.com |
Transition state modeling is a computational technique used to study the energy barriers and mechanisms of chemical reactions. By identifying the transition state—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which is crucial for understanding reaction rates.
For this compound, this modeling could be applied to various potential reactions, such as its synthesis via esterification of 2-sulfanylbutanoic acid or its hydrolysis back to the acid and methanol (B129727). For instance, in the hydrolysis of thioesters, computational models can elucidate the role of water molecules and the nature of the tetrahedral intermediate. harvard.edu The presence of the sulfanyl group may also influence reactions at the alpha-carbon, and transition state modeling could predict the stereoselectivity of such reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motions of atoms and molecules over time. This approach is particularly useful for studying the behavior of molecules in solution and their interactions with larger biological molecules.
The solvent environment can have a profound impact on the conformation and reactivity of a molecule. MD simulations can model these effects by explicitly including solvent molecules in the simulation box. The polarity of the solvent can influence the stability of different conformers. In polar solvents, conformers with larger dipole moments may be stabilized. Hydrogen bonding between the solvent and the solute can also play a significant role. For this compound, polar solvents like water could form hydrogen bonds with the carbonyl oxygen and potentially the sulfanyl group, influencing its conformational preferences.
While there is no specific information on this compound itself in a biological context, its derivatives could potentially interact with proteins. MD simulations are a powerful tool for studying these interactions. By docking a ligand (a derivative of this compound) into the active site of a protein, MD simulations can be used to predict the binding affinity and the stability of the ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. This information is invaluable in the field of drug design for optimizing the structure of a lead compound to improve its efficacy.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-sulfanylbutanoic acid |
Structure-Property Relationship Predictions
Computational chemistry offers powerful tools to predict the properties of molecules like this compound based on its structure. These predictions are crucial for understanding the molecule's behavior and potential applications without the need for extensive experimental work. By employing various computational models, researchers can forecast spectroscopic characteristics and screen for potential interactions with biological targets, providing insights that guide further laboratory investigations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which are essential for their identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicting NMR chemical shifts is a vital application of computational chemistry in structural analysis. For this compound, theoretical calculations can estimate the ¹H and ¹³C chemical shifts, aiding in the interpretation of experimental spectra. Methodologies for these predictions range from empirical rule-based systems to more sophisticated quantum mechanical (QM) calculations and machine learning (ML) models. nih.govchemaxon.com
Quantum mechanical approaches, particularly Density Functional Theory (DFT), are widely used to compute NMR parameters. idc-online.com These calculations involve optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is critical for the accuracy of the prediction. researchgate.net For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for such calculations. idc-online.com
Machine learning models have also emerged as a powerful tool for NMR prediction. nih.govchemaxon.com These models are trained on large datasets of experimentally determined NMR spectra and molecular structures. chemaxon.com By learning the complex relationships between chemical environment and chemical shift, ML predictors can often provide rapid and accurate estimations for a wide range of organic molecules. nih.gov
Below is an interactive table with predicted ¹H NMR chemical shifts for this compound based on general principles and data for similar functional groups.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ester) | ~3.7 | Singlet |
| CH (alpha to S and C=O) | ~3.0-3.5 | Triplet |
| SH | ~1.5-2.5 | Singlet (broad) or coupled |
| CH₂ | ~1.6-1.8 | Sextet |
| CH₃ (ethyl) | ~0.9-1.1 | Triplet |
Note: These are estimated values and can vary depending on the solvent and specific computational method used.
Infrared (IR) Spectroscopy:
Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its IR spectrum. These predictions are typically performed using DFT methods to calculate the harmonic vibrational frequencies. researchgate.net
Key predicted IR frequencies for this compound would include:
C=O stretch: The carbonyl group of the thioester is expected to show a strong absorption band. For esters, this typically appears in the range of 1750-1735 cm⁻¹. masterorganicchemistry.com Conjugation can lower this frequency.
S-H stretch: A weak to medium absorption band for the thiol group is expected around 2550-2600 cm⁻¹.
C-S stretch: This bond typically exhibits a weak absorption in the fingerprint region, around 600-800 cm⁻¹.
C-H stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. masterorganicchemistry.com
The comparison between computationally predicted and experimentally measured spectra can confirm the structure of the synthesized molecule. researchgate.net
Virtual Screening for Interaction with Specific Biomolecular Targets (mechanistic focus)
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comfrontiersin.org For this compound, virtual screening could be employed to explore its potential interactions with specific biomolecular targets, with a focus on understanding the underlying mechanisms of these interactions.
The process typically involves molecular docking, where the three-dimensional structure of this compound is placed into the binding site of a target protein. nih.govrjonco.com A scoring function is then used to estimate the binding affinity and predict the binding mode. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding.
Given the presence of a reactive thioester group, potential targets for this compound could include enzymes where this group can act as an acylating agent. nih.gov For example, cysteine proteases, which have a nucleophilic cysteine residue in their active site, could be a potential target class. Virtual screening could be used to dock this compound into the active site of various cysteine proteases to predict binding affinity and identify the key residues involved in the interaction. The mechanistic focus would be on evaluating the feasibility of a nucleophilic attack by the active site cysteine on the carbonyl carbon of the thioester, leading to the formation of a covalent bond.
Force Field Development and Validation for Thioester-Containing Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions. The accuracy of these simulations is highly dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov
The development of a reliable force field for thioester-containing systems like this compound requires careful parameterization of the bonded and non-bonded interactions involving the sulfur atom and the thioester functional group. This process often involves a combination of quantum mechanical calculations and fitting to experimental data. researchgate.netrsc.org
Parameterization Process:
Bonded Parameters: These include parameters for bond stretching, angle bending, and dihedral torsions. For the thioester group, specific parameters for the C-S bond, S-C=O angle, and rotations around the C-S and C-C bonds adjacent to the thioester are required. These are often derived from QM calculations on smaller model compounds that contain the thioester functionality. researchgate.net The QM potential energy surfaces for bond stretching, angle bending, and dihedral rotations are calculated, and the force field parameters are then fitted to reproduce these surfaces. chemrxiv.org
Non-bonded Parameters: These describe the van der Waals and electrostatic interactions between atoms. The partial atomic charges for the atoms in the thioester group are typically derived from QM calculations using methods such as CHELPG or RESP. The Lennard-Jones parameters, which describe the van der Waals interactions, can be taken from existing force fields for similar atom types or specifically developed to reproduce experimental properties like liquid density and heat of vaporization.
Validation:
Once a force field has been developed, it must be validated to ensure its accuracy. nih.govnih.gov For thioester-containing systems, validation could involve:
Comparison with Experimental Data: MD simulations of pure liquid this compound could be performed to calculate properties such as density, heat of vaporization, and diffusion coefficients. These calculated values would then be compared with available experimental data.
Reproduction of Conformational Preferences: The force field should accurately reproduce the conformational preferences of the thioester group. This can be validated by comparing the dihedral angle distributions from MD simulations with those predicted by higher-level QM calculations. researchgate.net
Solvation Free Energies: The ability of the force field to accurately model the interactions between this compound and various solvents can be tested by calculating the solvation free energy and comparing it to experimental values.
The development of accurate force fields for thioester-containing systems is crucial for enabling realistic MD simulations that can provide valuable insights into their chemical and biological behavior. nih.gov
Exploration of Methyl 2 Sulfanylbutanoate Derivatives in Advanced Material Science Precursors
Polymerization Involving Thiol and Ester Functionalities
Thiol-Ene Click Chemistry in Polymer Synthesis
Thiol-ene click chemistry is a highly efficient and versatile method for polymer synthesis, known for its high yields, tolerance to various functional groups, and often mild reaction conditions. This reaction proceeds via the addition of a thiol group across a carbon-carbon double bond (an ene), which can be initiated by radicals or nucleophiles/bases. The radical-mediated reaction is particularly common in polymer and materials science.
While there is a wealth of information on thiol-ene reactions, specific research demonstrating the use of methyl 2-sulfanylbutanoate in this context is not documented. Theoretically, the thiol group of this compound could react with various ene-containing monomers or polymers to form thioether linkages. The efficiency of such a reaction would depend on factors like steric hindrance around the thiol group and the reactivity of the chosen ene.
Polythioester Formation
Polythioesters are a class of polymers that contain a thioester linkage (-S-C(=O)-) in their backbone. These materials are known for their distinct thermal and mechanical properties compared to their polyester (B1180765) counterparts. The synthesis of polythioesters can be achieved through various methods, including the ring-opening polymerization of thiolactones or polycondensation reactions.
There is no specific data available on the formation of polythioesters directly from this compound. In principle, derivatives of this compound could be designed to undergo polycondensation. For instance, a bifunctional derivative could be synthesized to react with a diacyl chloride or a dicarboxylic acid to form a polythioester. However, such specific applications involving this compound have not been reported in the reviewed literature.
Functionalization of Surfaces and Nanomaterials
The modification of surfaces and nanomaterials is crucial for tailoring their properties for specific applications. Thiol-containing molecules are widely used for this purpose due to the strong affinity of sulfur for certain metal surfaces.
Thiol-Mediated Grafting onto Metal Surfaces (e.g., gold nanoparticles)
The functionalization of gold nanoparticles (AuNPs) with thiol-containing ligands is a well-established technique. The strong gold-sulfur bond allows for the formation of stable, self-assembled monolayers on the nanoparticle surface. This surface modification can be used to control the solubility, stability, and biological interactions of the AuNPs.
Although this is a common technique for a wide range of thiols, there are no specific research articles detailing the use of this compound for the functionalization of gold nanoparticles. If used, it would be expected to bind to the gold surface through its thiol group, presenting the methyl butanoate portion outwards, which would influence the surface properties of the nanoparticle.
Self-Assembled Monolayers (SAMs) Formation
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a solid surface. Thiol-based SAMs on noble metal surfaces like gold, silver, and platinum are among the most extensively studied systems. These monolayers are formed by the chemisorption of the thiol headgroup onto the metal surface, with the alkyl chains packing together due to van der Waals interactions.
The formation of SAMs is a general phenomenon for many thiol-containing molecules. While it is plausible that this compound could form SAMs on suitable metal substrates, there is a lack of specific experimental data or research findings in the scientific literature to confirm and characterize the formation and properties of such monolayers. The structure and properties of a hypothetical SAM from this compound would be influenced by the butanoate tail group.
Biological and Biochemical Research Applications of Methyl 2 Sulfanylbutanoate Derivatives Mechanistic Focus
Investigation as Building Blocks for Non-Canonical Amino Acids and Peptidomimetics
Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 standard proteinogenic amino acids. nih.gov Their incorporation into peptides creates "peptidomimetics," molecules designed to mimic natural peptides but with enhanced properties such as increased stability, bioavailability, and specific biological activity. researchgate.net Derivatives of methyl 2-sulfanylbutanoate can be used to generate ncAAs with unique side chains, providing researchers with tools to modify peptide structure and function in novel ways. These sulfur-containing ncAAs are attractive scaffolds for developing new drug candidates. nih.gov The introduction of these unique residues can overcome common issues with natural peptides, such as poor cell permeability and rapid excretion. researchgate.net
Incorporation into Peptide Chains via Chemical Synthesis
The primary method for incorporating ncAAs into a peptide sequence is through chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS). preprints.org In this process, a peptide chain is assembled step-by-step while anchored to an insoluble resin support. peptide.com
The general workflow for incorporating a this compound-derived ncAA using the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) strategy is as follows:
Attachment: The first standard amino acid is attached to the solid resin support. peptide.com
Deprotection: The temporary Fmoc protecting group on the alpha-amino group of the resin-bound amino acid is removed, typically using a base like piperidine, to expose a free amine. luxembourg-bio.com
Coupling: The ncAA derived from this compound, which has its own alpha-amino group protected by Fmoc and its carboxylic acid group activated by a coupling reagent (such as HBTU), is introduced. The activated carboxyl group of the ncAA reacts with the free amine on the resin-bound peptide, forming a new peptide bond. luxembourg-bio.com
Iteration: The deprotection and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is fully assembled. nih.gov
Cleavage: Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA). sigmaaldrich.com
This synthetic flexibility allows for the precise, site-specific insertion of the sulfur-containing ncAA at any desired position within the peptide chain.
Probing Enzyme Specificity and Substrate Recognition
Incorporating a unique ncAA, such as one derived from this compound, into a peptide substrate serves as a powerful method for probing the active site of an enzyme. Enzymes exhibit high specificity for their substrates, and altering the substrate's structure can reveal key details about the enzyme's binding pocket and catalytic mechanism.
When a peptidomimetic containing a this compound derivative is presented to an enzyme, the unique side chain—with its specific size, flexibility, and the reactive thiol group—interacts with the enzyme's active site. By measuring changes in binding affinity or catalytic activity compared to the natural substrate, researchers can infer critical information about the enzyme's requirements for substrate recognition. This technique, a form of chemical probing, allows for the mapping of an enzyme's active site by systematically altering the substrate's structure. nih.gov For example, the presence of the sulfur atom can explore interactions with specific residues in the binding pocket that may not occur with standard amino acid side chains.
Enzyme Inhibition Mechanisms of S-Containing Analogs
The thiol (-SH) group present in this compound and its derivatives is a key functional moiety that can interact with the catalytic machinery of various enzymes. This makes these sulfur-containing analogs effective scaffolds for the design of enzyme inhibitors.
Studies on Cysteine Protease Inhibition
Cysteine proteases are a class of enzymes that use a cysteine residue in their active site for catalysis. bibliotekanauki.pl The catalytic mechanism involves the thiol group of this cysteine acting as a nucleophile to cleave peptide bonds. The activity of these proteases is implicated in numerous diseases, making them important therapeutic targets. chemdiv.com
Derivatives of this compound can act as inhibitors of cysteine proteases through mechanisms that directly target the active site cysteine. The inhibitor's thiol group can engage with the catalytic cysteine residue, often through the formation of a disulfide bond or other covalent interactions, leading to irreversible or reversible inhibition. chemdiv.com Small molecules with electrophilic "warheads" are often used as traditional inhibitors to engage with the enzyme. researchgate.net The structure of the inhibitor can be designed to mimic the enzyme's natural substrate, allowing it to bind specifically to the active site before the thiol group reacts with the catalytic cysteine.
Exploration of Derivatives as Metalloproteinase Modulators
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. ovid.comnih.gov Dysregulation of MMP activity is associated with inflammatory conditions and cancer. documentsdelivered.com The catalytic activity of MMPs relies on a zinc ion (Zn²⁺) located within the active site.
Sulfur-containing compounds, including derivatives of this compound, have been explored as MMP inhibitors. The mechanism of inhibition involves the thiol group acting as a zinc-binding group (ZBG). nih.gov The soft sulfur atom can coordinate with the zinc ion in the enzyme's active site, displacing a water molecule essential for catalysis and thereby inactivating the enzyme. Research has shown that the presence of both a carbonyl and a thiol group can be critical for potent inhibition, and the distance between these two functional groups is important. nih.gov Studies on various sulfur compounds have demonstrated differential inhibitory effects on specific MMPs, such as MMP-2 and MMP-9. ovid.comnih.gov
| Compound | Inhibition of MMP-2 | Inhibition of MMP-9 |
|---|---|---|
| Cysteine | Strongest Inhibition | Strongest Inhibition |
| L-Glutathione | Moderate Inhibition | Moderate Inhibition |
| N-acetyl-cysteine | Weak Inhibition | Weak Inhibition |
| DL-homocysteine | Weak Inhibition | Weak Inhibition |
| L-methionine | Weakest Inhibition | Weakest Inhibition |
Histone Deacetylase Inhibitors (HDACIs) based on related structures
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a crucial role in regulating gene expression. mdpi.comnih.gov Like metalloproteinases, many HDACs are zinc-dependent enzymes. nih.gov HDAC inhibitors have emerged as important therapeutic agents, particularly in cancer therapy. mdpi.com
A common structural model for HDAC inhibitors includes three key components: a zinc-binding group (ZBG), a linker, and a "cap" group for surface recognition. tandfonline.com While hydroxamic acids are a common ZBG, there is significant interest in developing novel inhibitors with different functionalities to improve selectivity and pharmacokinetic properties. bohrium.comnih.gov
Thiol-based compounds, which are structurally related to this compound, have been successfully designed as potent HDAC inhibitors. bohrium.comnih.gov In these molecules, the thiol group serves as the ZBG, coordinating to the catalytic zinc ion in the HDAC active site. nih.govnih.gov This interaction blocks substrate access and inhibits the enzyme's deacetylase activity. Structure-activity relationship (SAR) studies have shown that modifications to the linker and cap regions of these thiol-based inhibitors can significantly influence their potency and selectivity for different HDAC isoforms. nih.gov
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Compound 15j | Total HDACs | 0.08 |
| Vorinostat (SAHA) | Total HDACs | 0.25 |
Based on a comprehensive search of available scientific literature, there is currently no specific research data on the chemical compound “this compound” or its derivatives that pertains to the detailed biological and biochemical applications outlined in your request.
The topics specified—such as the inhibition of Lipoxygenase (LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), its role as a precursor for specific biologically active metabolites, and its mechanistic effects on cellular pathways like gene expression (COX-2, cytokines) and apoptosis in cancer cells—are highly specialized areas of research.
While general information exists for other sulfanyl-containing compounds or thioesters regarding these biological activities, no studies were found that specifically investigate "this compound" in these contexts. Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated. Creating content for the specified outline would require fabricating data that does not exist in the public domain.
Future Directions and Emerging Research Avenues for Methyl 2 Sulfanylbutanoate
Development of Novel Synthetic Routes with Improved Atom Economy
The future synthesis of methyl 2-sulfanylbutanoate will likely pivot towards greener and more efficient methodologies that maximize atom economy. Traditional methods for creating thiols and thioesters often involve multi-step processes with stoichiometric reagents, leading to significant waste. Emerging research focuses on catalytic and atom-economical alternatives.
Catalytic approaches are at the forefront of this development. For instance, copper-catalyzed coupling reactions have been shown to efficiently form C–S bonds between aldehydes and thiols in water, avoiding the need for surfactants rsc.org. Similarly, rhodium complexes can catalyze the cleavage of S-S bonds in disulfides and facilitate the transfer of organothio groups to organic compounds, often in a reversible manner without the need for bases or organometallic reagents nih.govmdpi.com. Photocatalytic methods also present a sustainable pathway, using visible light to drive reactions like the oxidative radical addition of thioic acids to alkenes, with oxygen as a green oxidant and water as the only byproduct acs.orgnih.gov.
Another promising avenue is the use of biocatalysis, employing enzymes that can perform stereoselective transformations on organosulfur compounds under mild conditions tandfonline.com. The direct asymmetric synthesis of chiral thiols is also a key area of research, with organocascade reactions catalyzed by chiral phosphoric acids showing the potential to produce enantiopure β-hydroxythiols and thioesters nih.govresearchgate.net. These advanced synthetic strategies could lead to more sustainable and cost-effective production of this compound and its derivatives.
| Methodology | Description | Advantages for Atom Economy | Key Research Focus |
|---|---|---|---|
| Traditional Condensation | Reaction of a carboxylic acid and a thiol using a dehydrating agent (e.g., DCC). wikipedia.org | Low; generates stoichiometric byproducts. | Developing greener coupling reagents. |
| Copper-Catalyzed Coupling | Coupling of aldehydes and thiols using a copper catalyst and an oxidant. rsc.org | Moderate to High; catalytic process reduces waste. | Use of water as a solvent; expanding substrate scope. |
| Rhodium-Catalyzed Thiolation | Rhodium complexes catalyze S-S bond cleavage and transfer of thio groups. nih.govmdpi.com | High; avoids use of bases and organometallic reagents. | Understanding reaction equilibria and reversibility. |
| Photocatalysis | Visible-light-mediated radical addition of thioic acid to alkenes. acs.orgnih.gov | Very High; uses light as a sustainable energy source and O2 as a green oxidant. | Development of inexpensive organic photocatalysts. |
| Biocatalysis | Use of enzymes for stereoselective synthesis of organosulfur compounds. tandfonline.com | High; reactions occur under mild, environmentally friendly conditions. | Enzyme discovery and engineering for novel substrates. |
Application in Supramolecular Chemistry and Molecular Recognition
The sulfhydryl group of this compound is a key feature for its potential application in supramolecular chemistry. Thiols are well-known for their ability to form strong coordination bonds with metal ions and to self-assemble on metal surfaces, particularly gold creative-proteomics.com. This property could be harnessed to create self-assembled monolayers (SAMs) where the butanoate "tail" can be modified to present different chemical functionalities, allowing for the controlled engineering of surface properties.
Furthermore, the thiol group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition and the construction of larger, ordered supramolecular architectures. The thioester linkage itself, while primarily a covalent bond, influences the molecule's polarity and conformational flexibility, which are critical factors in host-guest chemistry. Future research could explore the use of this compound as a building block for creating molecular cages, sensors, or responsive systems where the binding or release of a guest molecule is triggered by a stimulus that cleaves or modifies the thioester or thiol group. The principles of native chemical ligation, where a thioester reacts specifically with an N-terminal cysteine, exemplify the high degree of molecular recognition achievable with thioester moieties wikipedia.org.
Advanced Materials Incorporating the Sulfanylbutanoate Moiety
The incorporation of the sulfanylbutanoate moiety into polymers is a promising avenue for the creation of advanced materials with unique properties. Sulfur-containing polymers, such as polythioesters, are known for their excellent optical performance, thermal stability, and adhesive properties towards metals rsc.orgresearchgate.netgoogle.comrsc.org. This compound could potentially serve as a monomer or a functional side group in polymerization reactions.
The presence of the thioester bond in the polymer backbone can impart degradability, which is of great interest for developing environmentally friendly plastics and materials for biomedical applications like drug delivery researchgate.netacs.org. The degradation can be triggered by specific stimuli, such as the presence of thiols, allowing for controlled release of encapsulated substances acs.org. Moreover, the thiol group offers a versatile handle for post-polymerization modification researchgate.netnih.gov. This allows for the tuning of the material's properties or the attachment of bioactive molecules, leading to the development of "smart" materials that can respond to their environment.
| Material Type | Method of Incorporation | Potential Properties | Emerging Research Area |
|---|---|---|---|
| Degradable Polythioesters | As a monomer in ring-opening or condensation polymerization. rsc.orgnih.gov | Controlled degradability, biocompatibility. acs.org | Stimuli-responsive polymers for drug delivery. |
| Thiol-Functionalized Polymers | Post-polymerization modification of a precursor polymer. rsc.org | Adhesion to metals, high refractive index, platform for bioconjugation. rsc.orgresearchgate.net | Nanoscience and functional surfaces. |
| Self-Assembled Monolayers (SAMs) | Adsorption onto metal surfaces (e.g., gold). | Tunable surface energy, chemical resistance. | Molecular electronics and biosensors. |
| Cross-linked Networks | Thiol-ene click chemistry to form polymer networks. | Mechanical strength, solvent resistance. | Coatings and hydrogels. |
Further Elucidation of Mechanistic Pathways for Biological Activity
The structure of this compound suggests several potential mechanisms for biological activity that warrant future investigation. Organosulfur compounds are known to play diverse roles in biological systems.
One major area of interest is their antioxidant potential. Thiols are potent scavengers of reactive oxygen species (ROS) and can participate in cellular redox signaling pathways creative-proteomics.comnih.govnih.govresearchgate.net. The sulfhydryl group in this compound could act as a reducing agent, protecting cells from oxidative damage.
Secondly, thioesters are central intermediates in metabolism. Acetyl-CoA, a key thioester, is fundamental to the citric acid cycle and fatty acid metabolism nih.govlibretexts.org. It is plausible that this compound could interact with metabolic enzymes, potentially acting as a substrate or an inhibitor. Transthioesterification reactions, where the acyl group is transferred from one thiol to another, are common in biology, and this compound could participate in such pathways libretexts.org.
Finally, many organosulfur compounds are known to be enzyme inhibitors. For example, compounds found in garlic can inhibit enzymes like aldehyde dehydrogenase or cytochrome P450 isoforms nih.govfrontierspartnerships.org. The specific structure of this compound could allow it to bind to the active site of certain enzymes, modulating their activity. Future research should focus on screening this compound against various biological targets and elucidating the precise molecular interactions that govern its activity.
| Potential Mechanism | Biochemical Rationale | Suggested Research Approach |
|---|---|---|
| Antioxidant Activity | The thiol group can donate a hydrogen atom to neutralize free radicals. wikipedia.org | In vitro antioxidant assays (e.g., DPPH, ABTS); cellular ROS measurement. |
| Metabolic Modulation | As a thioester, it may mimic natural metabolites like acyl-CoA. libretexts.org | Metabolomic profiling; enzyme kinetic assays with metabolic enzymes. |
| Enzyme Inhibition | Organosulfur compounds are known inhibitors of various enzymes (e.g., CYPs, ALDH). nih.govfrontierspartnerships.org | High-throughput screening against a panel of enzymes; structural biology studies (crystallography, NMR) to determine binding mode. |
| Redox Signaling | Thiols can undergo reversible oxidation, participating in cellular signaling cascades. nih.gov | Proteomic analysis of S-thiolated proteins; investigation of effects on known redox-sensitive pathways (e.g., Nrf2, NF-κB). |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate research into this compound and its derivatives. While experimental work remains essential, computational models can significantly reduce the time and resources required for discovery.
One key application is in predictive modeling of biological activity. By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate the structural features of a series of sulfanylbutanoate derivatives with their observed biological effects researchgate.net. This allows for the in silico screening of virtual libraries of compounds to identify candidates with the highest probability of being active, prioritizing them for synthesis and testing.
AI can also revolutionize the development of novel synthetic routes. Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose entirely new synthetic pathways with improved atom economy and yield.
In the realm of materials science, ML models can predict the properties of polymers or other materials incorporating the sulfanylbutanoate moiety based on their chemical structure and composition. This enables the computational design of new materials with specific, desired characteristics, such as a particular refractive index, degradation rate, or binding affinity, before they are ever synthesized in the lab.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-sulfanylbutanoate, and how do reaction conditions (e.g., temperature, catalysts) influence yield and purity?
- Methodological Answer : Synthesis protocols for thioester derivatives like this compound often involve nucleophilic substitution or esterification under controlled conditions. For example, analogous compounds (e.g., Methyl 2-aminobutanoate hydrochloride) are synthesized at temperatures ranging from -20°C to 40°C, with reaction times varying from 3 hours to overnight . Yield optimization typically requires adjusting stoichiometric ratios of thiol and ester precursors and using inert atmospheres to prevent oxidation. LCMS and NMR are critical for purity validation (≥95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key characterization techniques include:
- NMR spectroscopy : To confirm the presence of sulfanyl (-SH) and ester (-COOCH3) groups.
- LCMS/HPLC : For assessing purity and molecular weight (e.g., molecular formula C5H10O2S, theoretical MW 134.19 g/mol).
- LogP analysis : Computational tools (e.g., XLOGP3, iLOGP) predict hydrophobicity, aiding in solubility studies .
- Thermogravimetric analysis (TGA) : To determine thermal stability, critical for storage and reaction planning.
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : The sulfanyl group (-SH) acts as a nucleophile, participating in thiol-ene "click" chemistry or Michael additions. Kinetic studies using stopped-flow spectroscopy or DFT calculations can elucidate activation energies and transition states. For example, analogous sulfonamide derivatives undergo sulfonation via SN2 mechanisms under basic conditions . Competitive pathways (e.g., oxidation to disulfides) must be suppressed using antioxidants like BHT .
Q. How do structural modifications of this compound impact its bioactivity in enzyme inhibition or metabolic pathway studies?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of the alkyl chain or ester group. For instance:
- Enzyme assays : Test inhibition of cysteine proteases (e.g., papain) via covalent binding to the -SH group.
- Metabolic tracing : Radiolabel the methyl group (14C) to track incorporation into microbial or mammalian pathways .
- Computational docking : Use tools like AutoDock Vina to predict binding affinities with target proteins .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Best practices include:
- Standardized protocols : Use deuterated solvents (e.g., D2O, CDCl3) and internal standards (e.g., TMS).
- Cross-validation : Compare data with computational predictions (e.g., Gaussian 16 for NMR chemical shifts) .
- Reproducibility checks : Replicate synthesis and characterization across independent labs .
Methodological Recommendations
- Experimental Design : Prioritize multiple case studies over single-case designs to enhance reproducibility (only 16% of reviewed studies use this approach) .
- Data Analysis : Use multivariate statistics (e.g., PCA) to deconvolute overlapping spectral peaks in complex mixtures .
- Ethical Compliance : Adhere to safety protocols for thiol handling (e.g., use fume hoods, PPE) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
